molecular formula C38H34Br2Cl2N4 B1664997 ACG548B CAS No. 795316-16-4

ACG548B

Cat. No.: B1664997
CAS No.: 795316-16-4
M. Wt: 777.4 g/mol
InChI Key: ZFCCRPWNWOHZEN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It exhibits greater affinity for acetylcholinesterase and demonstrates selectivity over butyrylcholinesterase and choline kinase . This compound has significant potential in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACG548B involves the formation of a homodimeric bis-quaternary heterocyclic ammonium salt. The synthetic route typically includes the reaction of biphenyl derivatives with pyridine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

ACG548B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

ACG548B has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on biological systems, particularly its inhibitory action on cholinesterases.

    Medicine: Explored for potential therapeutic applications in treating diseases related to cholinesterase activity, such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

ACG548B exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase. It binds to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ACG548B include:

Uniqueness

This compound is unique due to its high selectivity for acetylcholinesterase over butyrylcholinesterase and choline kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

795316-16-4

Molecular Formula

C38H34Br2Cl2N4

Molecular Weight

777.4 g/mol

IUPAC Name

1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide

InChI

InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZFCCRPWNWOHZEN-UHFFFAOYSA-L

SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACG-548B;  ACG 548B;  ACG548B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACG548B
Reactant of Route 2
Reactant of Route 2
ACG548B
Reactant of Route 3
ACG548B
Reactant of Route 4
ACG548B
Reactant of Route 5
ACG548B
Reactant of Route 6
ACG548B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.